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Compound Name: Methyl(oxolan-2-ylmethyl)amine

Cat. No.: B1294518 Get Quote

Introduction: Methyl(oxolan-2-ylmethyl)amine is a molecule of interest in medicinal chemistry

and materials science. Its three-dimensional structure, defined by the spatial arrangement of its

atoms, can significantly influence its chemical reactivity, biological activity, and physical

properties. This guide provides a comparative analysis of the computationally determined low-

energy conformers of Methyl(oxolan-2-ylmethyl)amine, offering insights into their relative

stabilities and populations at room temperature. The data presented herein is based on a

hypothetical computational study designed to illustrate the principles and outcomes of

conformational analysis.

Conformational Landscape
The flexibility of Methyl(oxolan-2-ylmethyl)amine arises from the rotation around two key

single bonds: the C-C bond connecting the oxolane ring to the aminomethyl group and the C-N

bond of the aminomethyl group. A systematic conformational search reveals several low-energy

structures. For the purpose of this guide, we will focus on the most stable conformers,

designated as A, B, and C, which represent distinct orientations of the methylamino and

oxolane moieties.

Quantitative Comparison of Conformers
The relative stability of each conformer is determined by its calculated potential energy. Lower

energy values indicate greater stability. Based on these energies, the equilibrium population of

each conformer at a given temperature can be estimated using the Boltzmann distribution. The
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following table summarizes the key quantitative data for the most stable conformers of

Methyl(oxolan-2-ylmethyl)amine from our hypothetical study.

Conformer Relative Energy (kcal/mol)
Boltzmann Population (%)
at 298.15 K

A 0.00 65.2

B 0.85 23.1

C 1.50 11.7

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to

demonstrate a typical output of a computational conformational analysis. It is not the result of a

published experimental or computational study.

Experimental Protocols: Computational
Methodology
The conformational analysis of Methyl(oxolan-2-ylmethyl)amine was hypothetically

performed using the following computational protocol:

Initial Structure Generation: A preliminary 3D structure of Methyl(oxolan-2-ylmethyl)amine
was built using a molecular editor. A conformational search was then conducted by

systematically rotating the key dihedral angles (Cring-C-N-Cmethyl) in 30° increments.

Geometry Optimization: Each generated conformer was then subjected to a full geometry

optimization using Density Functional Theory (DFT). The B3LYP functional was employed

with the 6-31G(d,p) basis set. This level of theory provides a reliable balance between

computational cost and accuracy for organic molecules.

Frequency Calculations: To confirm that the optimized structures correspond to true energy

minima, vibrational frequency calculations were performed at the same B3LYP/6-31G(d,p)

level of theory. The absence of imaginary frequencies confirmed that each structure is a

stable conformer. These calculations also provided the zero-point vibrational energies

(ZPVE) and thermal corrections used to compute the final relative Gibbs free energies.
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Energy Analysis: Single-point energy calculations were performed on the optimized

geometries using a larger basis set, 6-311++G(d,p), to obtain more accurate electronic

energies. The relative Gibbs free energies of the conformers were then calculated.

Population Analysis: The Boltzmann population of each conformer at 298.15 K was

calculated from their relative Gibbs free energies.

Visualization of the Computational Workflow
The following diagram illustrates the logical workflow of the computational conformational

analysis described above.
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Caption: Workflow for computational conformational analysis.
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To cite this document: BenchChem. [A Computational Guide to the Conformers of
Methyl(oxolan-2-ylmethyl)amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294518#computational-comparison-of-methyl-
oxolan-2-ylmethyl-amine-conformers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b1294518#computational-comparison-of-methyl-oxolan-2-ylmethyl-amine-conformers
https://www.benchchem.com/product/b1294518#computational-comparison-of-methyl-oxolan-2-ylmethyl-amine-conformers
https://www.benchchem.com/product/b1294518#computational-comparison-of-methyl-oxolan-2-ylmethyl-amine-conformers
https://www.benchchem.com/product/b1294518#computational-comparison-of-methyl-oxolan-2-ylmethyl-amine-conformers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

